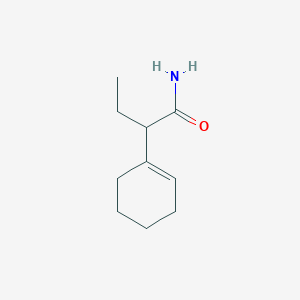

2-(Cyclohex-1-en-1-yl)butanamide

説明

Significance of Amide Functionality in Contemporary Organic Synthesis

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. pulsus.com Its importance is underscored by its presence in a vast array of molecules, from naturally occurring proteins to synthetic polymers and pharmaceuticals. pulsus.comnumberanalytics.comresearchgate.net The peptide bond, which links amino acids to form the primary structure of proteins, is a quintessential example of an amide linkage, highlighting its fundamental role in biological systems. solubilityofthings.comteachy.app

In modern organic synthesis, amides are prized for several key properties:

Stability and Reactivity : The amide bond is notably stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. numberanalytics.com This stability makes it a reliable and robust linker in complex molecules. numberanalytics.com While stable, amides can also serve as versatile precursors for the synthesis of other functional groups, such as amines, aldehydes, and ketones, through various chemical transformations. pulsus.com

Hydrogen Bonding : Amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). nih.gov This capacity for hydrogen bonding is crucial for dictating the three-dimensional structures of proteins and for the specific interactions between drug molecules and their biological targets. numberanalytics.comnih.gov

Structural Versatility : The planarity of the amide bond influences the conformation of molecules, yet the groups attached to it can rotate, allowing for conformational flexibility that is vital for biological activity. numberanalytics.com

The synthesis of amides is a fundamental operation in chemistry, traditionally achieved by the condensation reaction between a carboxylic acid and an amine. numberanalytics.comteachy.app Continuous research focuses on developing more efficient and sustainable catalytic methods for amide bond formation to meet the demands of pharmaceutical and materials science. researchgate.netnumberanalytics.com

| Aspect of Amide Functionality | Significance in Organic Chemistry | Primary Roles |

| Structural Backbone | Forms the repeating peptide bonds in proteins. researchgate.net | Linker for amino acids, defining primary protein structure. numberanalytics.com |

| Chemical Stability | Resistant to hydrolysis under physiological conditions. numberanalytics.com | Provides robustness to pharmaceuticals and polymers like nylon. teachy.appnumberanalytics.com |

| Synthetic Intermediate | Can be converted into other functional groups. pulsus.com | Precursor for amines, aldehydes, ketones. |

| Hydrogen Bonding | Participates as both H-bond donor and acceptor. nih.gov | Dictates molecular conformation and intermolecular interactions. numberanalytics.com |

| Medicinal Chemistry | Ubiquitous in drug molecules across various therapeutic areas. numberanalytics.comacs.org | Influences pharmacokinetics (ADME properties) and target binding. numberanalytics.comacs.org |

Role of the Cyclohexene (B86901) Moiety in Molecular Design and Chemical Diversity

The cyclohexene moiety, a six-membered carbon ring containing one double bond, is a valuable and versatile building block in organic synthesis. fiveable.me Its unique combination of a reactive alkene and a flexible cycloalkane framework makes it a popular structural motif in natural products, pharmaceuticals, and industrial chemicals. nus.edu.sgpharmablock.com

Key roles of the cyclohexene ring include:

Synthetic Intermediate : Cyclohexene is a precursor for a wide range of important industrial chemicals. wikipedia.org Oxidation of cyclohexene can yield valuable products like cyclohexene oxide, cyclohexanediol, and adipic acid, which is a key monomer for the production of nylon. nus.edu.sgwikipedia.orgchemicalbook.com It is also used in the synthesis of agrochemicals and pharmaceuticals. nus.edu.sgseqens.com

Structural Scaffold : In medicinal chemistry, the cyclohexene ring is incorporated into drug candidates to provide a specific three-dimensional shape. pharmablock.com For instance, the antiviral drug oseltamivir (B103847) (Tamiflu) features a cyclohexene ring, which serves as a metabolically stable bioisostere for a sugar-like furanose ring. pharmablock.com The conformation of the cyclohexene ring, which preferentially adopts a half-chair conformation, can be crucial for binding to biological targets. wikipedia.org

Chemical Reactivity : The double bond in cyclohexene is a site of rich chemical reactivity, allowing for a variety of transformations such as electrophilic additions, cycloadditions (like the Diels-Alder reaction), and oxidations. fiveable.mechemicalbook.com This reactivity allows chemists to introduce new functional groups and build molecular complexity. chemicalbook.com Studies have also shown that replacing a flat phenyl group with a three-dimensional cyclohexenyl group can enhance a drug's interaction with its target protein, as seen in the development of some anticancer agents. pharmablock.comnih.gov

| Application Area | Role of Cyclohexene Moiety | Examples of Derived Products/Molecules |

| Industrial Chemistry | Precursor to monomers and industrial intermediates. nus.edu.sg | Adipic acid (for nylon), Cyclohexanone (B45756), Cyclohexanol. nus.edu.sgwikipedia.org |

| Pharmaceuticals | Core structural scaffold and bioisostere. pharmablock.comseqens.com | Oseltamivir (Tamiflu), Trandolapril, various anticancer agents. pharmablock.comseqens.comnih.gov |

| Fine Chemicals | Building block for complex syntheses. nus.edu.sg | Cyclohexene oxide, Cyclohexenols, various agrochemicals. nus.edu.sg |

| Organic Synthesis | Reactive template for functionalization. fiveable.me | Products of Diels-Alder reactions, halogenation, and epoxidation. fiveable.mechemicalbook.com |

Structural Features and Inherent Stereochemical Considerations for 2-(Cyclohex-1-en-1-yl)butanamide

The chemical structure of 2-(cyclohex-1-en-1-yl)butanamide (C₁₀H₁₇NO) contains several features that give rise to interesting stereochemical possibilities. bldpharm.comaaa-chem.com The molecule is an enamide, a class of compounds that are valuable building blocks in organic synthesis. acs.orgorganic-chemistry.org

The key structural elements are:

A butanamide chain.

A cyclohex-1-en-1-yl group attached to the second carbon (the α-carbon) of the butanamide chain.

The most significant stereochemical feature is the presence of a chiral center at the α-carbon of the butanamide unit. This carbon is bonded to four different groups:

A hydrogen atom

An ethyl group (-CH₂CH₃)

An amide group (-CONH₂)

A cyclohex-1-en-1-yl group

Because this molecule possesses a single stereogenic center, it is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. utexas.edulibretexts.org These enantiomers are designated as (R)-2-(cyclohex-1-en-1-yl)butanamide and (S)-2-(cyclohex-1-en-1-yl)butanamide.

The combination of the chiral butanamide portion and the cyclohexene ring creates a molecule with a defined three-dimensional structure. If additional substituents were present on the cyclohexene ring, this could lead to the formation of diastereomers—stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org For the unsubstituted title compound, however, the primary stereochemical consideration is the existence of the (R) and (S) enantiomers.

| Structural Feature | Description | Stereochemical Implication |

| α-Carbon | Carbon at position 2 of the butanamide chain. | It is a stereogenic (chiral) center, bonded to four different groups. utexas.edu |

| Enantiomers | The molecule is chiral. | Exists as two non-superimposable mirror images: (R) and (S) isomers. libretexts.org |

| Cyclohexene Ring | A six-membered ring with one C=C double bond. | Adopts a half-chair conformation, contributing to the molecule's overall 3D shape. wikipedia.org |

| Diastereomers | Not applicable for the title compound. | Would arise if other chiral centers were present on the cyclohexene ring. libretexts.org |

Structure

3D Structure

特性

IUPAC Name |

2-(cyclohexen-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOXFHQTUSTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CCCCC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303918 | |

| Record name | 2-(cyclohex-1-en-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-13-2 | |

| Record name | NSC163510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-1-en-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Enantioselective Synthesis

Identification of Chiral Centers in 2-(Cyclohex-1-en-1-yl)butanamide

The molecular structure of 2-(cyclohex-1-en-1-yl)butanamide features a single stereocenter. The chirality of the molecule originates from the carbon atom at the second position (C2) of the butanamide chain.

This specific carbon atom is a chiral center because it is bonded to four distinct substituent groups:

A hydrogen atom (H)

An ethyl group (-CH₂CH₃)

The amide group (-C(O)NH₂)

A cyclohex-1-en-1-yl group

The presence of this single chiral center means that 2-(cyclohex-1-en-1-yl)butanamide can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com The synthesis of this compound as a single enantiomer, rather than a racemic mixture (a 1:1 mixture of both enantiomers), requires the use of asymmetric synthesis methods. wikipedia.org

Asymmetric Synthesis Strategies for Enantiomerically Enriched Butanamides

The synthesis of enantiomerically pure or enriched butanamides is a key objective in modern organic chemistry, often serving as building blocks for more complex molecules. Several powerful strategies have been developed to achieve this goal.

One of the most reliable and practical methods for synthesizing α-substituted chiral amides involves the use of chiral auxiliaries. youtube.com Pseudoephedrine, an inexpensive and readily available amino alcohol, serves as an exemplary chiral auxiliary. acs.org

The general strategy is as follows:

Amide Formation: The achiral carboxylic acid precursor (e.g., cyclohex-1-enylacetic acid) is coupled with a chiral auxiliary, such as (+)-pseudoephedrine, to form a diastereomerically pure tertiary amide. acs.org This reaction is typically high-yielding.

Diastereoselective Alkylation: The pseudoephedrine amide is treated with a strong base, like lithium diisopropylamide (LDA), to form a chiral enolate. The presence of lithium chloride (LiCl) is often crucial as it breaks down enolate aggregates, leading to a more reactive and selective monomeric species. acs.org This enolate then undergoes highly diastereoselective alkylation when treated with an alkyl halide (e.g., ethyl iodide). The steric hindrance and conformational rigidity provided by the chelated pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, resulting in the formation of one diastereomer in high preference over the other. acs.orgcaltech.edu

Auxiliary Cleavage: The newly formed α-substituted amide can be cleaved under acidic or basic conditions to release the enantiomerically enriched carboxylic acid, which can then be converted to the target butanamide. Alternatively, the amide can be reduced to yield chiral alcohols or aldehydes. caltech.edu

This methodology provides excellent stereocontrol, often yielding products with high diastereomeric excess (de). acs.orgcaltech.edu

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides

| Alkyl Halide | Yield of Alkylated Product | Diastereomeric Ratio (dr) | Reference |

| Benzyl bromide | 99% | >95:5 | acs.org |

| Ethyl iodide | 99% | >95:5 | acs.org |

| Isopropyl iodide | 80% | >95:5 | acs.org |

| Allyl bromide | 97% | >95:5 | acs.org |

This table showcases the high yields and diastereoselectivities achieved in the alkylation of pseudoephedrine amide enolates with various primary alkyl halides.

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: Chiral secondary amines, such as imidazolidinone derivatives, have been successfully employed as organocatalysts. These catalysts react with α,β-unsaturated aldehydes to form transient iminium ions. princeton.edunih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, facilitating a stereocontrolled conjugate addition of a nucleophile. researchgate.net The chiral environment created by the catalyst directs the nucleophile to attack one face of the molecule preferentially, establishing the stereocenter with high enantioselectivity. The resulting product can then be converted to the desired butanamide.

Metal-Based Catalysis: Chiral metal-ligand complexes are also powerful catalysts for asymmetric synthesis. For instance, chiral Ni(II) complexes have been used to catalyze the enantioselective Michael addition of malonates to nitroalkenes, a key step in the synthesis of β-substituted carboxylic acid derivatives, which are precursors to butanamides. mdpi.com Similarly, palladium catalysts with chiral ligands can achieve highly enantioselective allylic substitution reactions to form chiral amides. elsevierpure.com

Table 2: Examples of Enantioselective Catalysis in C-C Bond Formation

| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Mukaiyama-Michael | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde | 92% | princeton.edu |

| Michael Addition | Chiral Ni(II) Complex | β-Nitrostyrene | 93% | mdpi.com |

| α-Alkylation | Chiral Phase-Transfer Catalyst | tert-Butyl α-methylmalonate | up to 98% | nih.gov |

This table provides examples of different catalytic systems used to achieve high enantioselectivity in reactions that can be applied to the synthesis of chiral butanamide precursors.

Biocatalysis provides a green and highly selective alternative for obtaining chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. researchgate.net

In a typical kinetic resolution, a racemic mixture of a precursor alcohol or amine is treated with an acylating agent in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other. dss.go.thnih.gov This allows for the separation of the faster-reacting, acylated enantiomer from the unreacted, slower-reacting enantiomer, thereby resolving the racemic mixture into its constituent enantiomers. google.com A significant advantage is the high enantioselectivity (E-value) often observed in these transformations. researchgate.netnih.gov

A more advanced technique is Dynamic Kinetic Resolution (DKR), which combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov

Racemization Studies and Stereochemical Control in Chiral Butanamide Synthesis

A critical challenge in the synthesis and handling of chiral α-substituted butanamides is the potential for racemization—the conversion of an enantiomerically pure sample into a racemic mixture. wikipedia.org For 2-(cyclohex-1-en-1-yl)butanamide, the chiral center is located at the α-position to the carbonyl group. This position is susceptible to racemization, especially under basic or acidic conditions, through the formation of a planar, achiral enol or enolate intermediate. wikipedia.orgmanchester.ac.uk

Stereochemical control is therefore paramount. Key strategies to prevent racemization include:

Low Temperatures: Generating and reacting enolates at low temperatures (e.g., -78 °C) minimizes the rate of competing side reactions, including racemization. nih.gov

Choice of Base and Counterion: The choice of base and the resulting counterion can significantly influence the stability and structure of the enolate, thereby affecting stereochemical integrity. capes.gov.br

Rigid Intermediates: Chiral auxiliary methods, like the pseudoephedrine system, are effective at preventing racemization during alkylation because they form a rigid, chelated intermediate that locks the conformation and shields one face of the enolate. caltech.edu This conformational rigidity ensures that the stereocenter's configuration is maintained throughout the reaction. beilstein-journals.org

Diastereoselective Control in Cyclohexene (B86901) and Butanamide Coupling Reactions

Synthesizing 2-(cyclohex-1-en-1-yl)butanamide could involve a coupling reaction, such as the conjugate addition of a butanamide enolate to a cyclohexene-derived electrophile (e.g., cyclohex-2-enone). In such reactions, controlling diastereoselectivity is crucial if other stereocenters are present or formed.

The principles of diastereoselective control rely on the steric and electronic influence of the existing chiral elements in the reactants. For example, in a Michael addition reaction to a cyclic acceptor, the incoming nucleophile will preferentially attack from the less sterically hindered face of the ring. beilstein-journals.org If a chiral auxiliary is used on the butanamide nucleophile, its chiral scaffold will direct the approach to the cyclohexene ring, favoring the formation of one diastereomer. rsc.org The stereochemical outcome is dictated by the transition state that minimizes steric repulsions between the bulky groups of the nucleophile, the electrophile, and the catalyst or auxiliary. beilstein-journals.org Careful selection of the chiral catalyst or auxiliary allows for predictable and high diastereoselectivity in the formation of the final coupled product.

Chemical Reactivity and Transformations of 2 Cyclohex 1 En 1 Yl Butanamide

Reactions at the Amide Nitrogen and Carbonyl Group

The amide functional group is a cornerstone of the molecule's reactivity, participating in several key transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide in 2-(cyclohex-1-en-1-yl)butanamide can undergo N-alkylation and N-acylation reactions. These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively. Such transformations are typically carried out in the presence of a base, which deprotonates the nitrogen to form a more nucleophilic species. This intermediate then reacts with an appropriate electrophile, such as an alkyl halide or an acid chloride, to yield the N-substituted product.

Amide Hydrolysis and Degradation Pathways

Amides can be hydrolyzed to their constituent carboxylic acids and amines under both acidic and basic conditions. pressbooks.pubunizin.org This process, while generally requiring more forcing conditions than the hydrolysis of esters, is a fundamental degradation pathway.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the amine moiety is eliminated as a good leaving group (an ammonium (B1175870) ion). pressbooks.pubmasterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. unizin.org This is followed by the elimination of the amide ion, which is a poor leaving group, making this process often more difficult than acid-catalyzed hydrolysis. The resulting carboxylic acid is deprotonated by the strongly basic amide ion to form a carboxylate salt. unizin.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid, Ammonium Salt |

| Basic | Strong Base (e.g., NaOH), Heat | Carboxylate Salt, Ammonia/Amine |

Reactions Involving the Alpha-Carbon of the Butanamide Moiety (e.g., Enolate Chemistry)

The carbon atom alpha to the carbonyl group of the butanamide portion of the molecule is acidic and can be deprotonated to form an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org The formation of the enolate from an amide is generally more challenging than from a ketone or aldehyde. masterorganicchemistry.com

Strong bases, such as lithium diisopropylamide (LDA), are typically required to generate the enolate in a high concentration. libretexts.org Once formed, this enolate can react with various electrophiles. For instance, alkylation of the alpha-carbon can be achieved by treating the enolate with an alkyl halide. scribd.com This reaction provides a means to introduce new alkyl substituents at this position.

Reactivity of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond within the cyclohexene ring is a site of unsaturation and is susceptible to various addition reactions.

Hydrogenation and Reduction Reactions

The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. This process converts the cyclohexene ring into a cyclohexane (B81311) ring.

Electrophilic Additions (e.g., Epoxidation, Hydroboration)

The electron-rich double bond of the cyclohexene ring is reactive towards electrophiles. Two notable examples of electrophilic addition reactions are epoxidation and hydroboration.

Epoxidation: This reaction involves treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The epoxide is a three-membered ring containing an oxygen atom.

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the double bond, with the boron atom adding to the less substituted carbon. In the second step, the organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base to yield an alcohol.

Intramolecular Cyclization and Rearrangement Reactions

The reactivity of 2-(Cyclohex-1-en-1-yl)butanamide is characterized by its potential to undergo intramolecular cyclization and rearrangement reactions, leveraging the electronic properties of the enamide functionality. Enamides, such as the one , are versatile synthons capable of acting as both nucleophiles and electrophiles. beilstein-journals.orgresearchgate.net This dual reactivity allows for a range of transformations, leading to the formation of various heterocyclic structures. While specific studies on 2-(Cyclohex-1-en-1-yl)butanamide are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related α,β-unsaturated amides and cyclohexenone systems.

Prins-Type Cyclization

The Prins reaction and its aza-variants represent a powerful tool in organic synthesis for the construction of heterocyclic rings. organic-chemistry.orgwikipedia.org An aza-Prins cyclization involving an enamide, such as 2-(Cyclohex-1-en-1-yl)butanamide, would typically be initiated by the protonation or activation of the amide carbonyl group by a Lewis or Brønsted acid. This activation enhances the electrophilicity of the carbonyl carbon, which can then be attacked by the nucleophilic β-carbon of the cyclohexene ring.

The mechanism proceeds through the formation of an acyliminium ion intermediate upon protonation of the enamide. nih.gov This intermediate is a potent electrophile. The intramolecular nucleophilic attack by the double bond of the cyclohexenyl ring onto the iminium ion would lead to the formation of a new carbon-carbon bond and a resulting cationic intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophiles present in the medium. Trapping of the cation by a nucleophile, such as water or a halide, would lead to the formation of a functionalized bicyclic lactam.

The stereochemical outcome of such cyclizations is often influenced by the conformation of the transition state, which can be controlled by the choice of catalyst and reaction conditions. Research on related enamide cyclizations has demonstrated the ability to achieve high diastereoselectivity in the formation of fused and bridged ring systems. nih.gov

Table 1: Plausible Products from Aza-Prins Cyclization of 2-(Cyclohex-1-en-1-yl)butanamide Analogs

| Catalyst/Conditions | Nucleophile | Plausible Product Type | Reference |

| Brønsted Acid (e.g., TFA) | Water | Hydroxylated bicyclic lactam | acs.org |

| Lewis Acid (e.g., SnCl₄) | Chloride | Chlorinated bicyclic lactam | wikipedia.org |

| Protic Solvent (e.g., Acetic Acid) | Acetate | Acetoxylated bicyclic lactam | wikipedia.org |

Note: This table is illustrative and based on the general reactivity of enamides in aza-Prins cyclizations.

Photochemical Cycloadditions

Intramolecular [2+2] photocycloaddition reactions are a common feature of cyclohexenone systems. researchgate.netelsevierpure.com Given the structural similarity, 2-(Cyclohex-1-en-1-yl)butanamide could potentially undergo analogous reactions. Upon irradiation with UV light, the π-system of the cyclohexene ring can be excited to a higher energy state. If the butanamide side chain contains a suitable alkene or other reactive moiety, an intramolecular cycloaddition can occur between the excited cyclohexene ring and the side chain.

Research on related 3-alkenyl-substituted cyclohexenones has shown that the regioselectivity and stereoselectivity of these photocycloadditions can be influenced by factors such as the length and nature of the tether connecting the two reactive groups, as well as the reaction medium. elsevierpure.com For instance, conducting the reaction within the constrained environment of a zeolite has been shown to alter the product distribution compared to the reaction in a homogeneous solution. elsevierpure.com The products of such reactions are typically tricyclic compounds, which can be valuable intermediates in the synthesis of complex natural products. researchgate.net

Advanced Spectroscopic Characterization for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Cyclohex-1-en-1-yl)butanamide would be expected to show distinct signals for each unique proton environment. The vinylic proton on the cyclohexene (B86901) ring would appear as a characteristic downfield signal. The protons of the amide group (-CONH₂) would likely present as two broad singlets, due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. The methine proton at the chiral center (the carbon bearing the butanamide and cyclohexene groups) would exhibit splitting patterns based on its coupling to neighboring protons. The aliphatic protons of the ethyl group and the cyclohexene ring would resonate in the upfield region of the spectrum, with their multiplicities revealing their adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be the most downfield signal. The two sp² hybridized carbons of the cyclohexene double bond would also appear at a significant downfield shift. The remaining sp³ hybridized carbons of the cyclohexene ring and the butanamide side chain would be found in the upfield region. The specific chemical shifts would be influenced by the substitution pattern and local electronic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Cyclohex-1-en-1-yl)butanamide

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175-180 |

| Vinylic C1' | - | ~135-140 |

| Vinylic C2' | ~5.5-6.0 | ~125-130 |

| Methine C2 | ~2.5-3.0 | ~45-50 |

| Amide NH₂ | ~5.0-7.0 (broad) | - |

| Methylene C3 | ~1.4-1.6 | ~25-30 |

| Methyl C4 | ~0.9-1.0 | ~10-15 |

| Cyclohexene CH₂ | ~1.5-2.2 | ~20-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of 2-(Cyclohex-1-en-1-yl)butanamide would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the primary amide, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would give rise to two distinct bands in the range of 3100-3500 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would be observed around 1650 cm⁻¹, potentially overlapping with the amide I band. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond stretch, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule, such as the stretching of the carbon backbone, would also be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for 2-(Cyclohex-1-en-1-yl)butanamide

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide | N-H stretch | 3100-3500 (two bands) | Weak |

| Amide | C=O stretch (Amide I) | 1650-1690 (strong) | Moderate |

| Amide | N-H bend (Amide II) | 1590-1650 | Weak |

| Alkene | C=C stretch | ~1650 (medium) | Strong |

| Alkene | =C-H stretch | ~3020-3080 (medium) | Moderate |

| Alkane | C-H stretch | 2850-2960 (strong) | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of 2-(Cyclohex-1-en-1-yl)butanamide with high precision. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₇NO).

Fragmentation Pattern: In the mass spectrometer, the molecular ion would undergo fragmentation, providing valuable structural information. Common fragmentation pathways for amides include the alpha-cleavage of the alkyl chain and the loss of the amide group. The cyclohexene moiety could undergo a retro-Diels-Alder reaction, leading to a characteristic fragment. Analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2-(Cyclohex-1-en-1-yl)butanamide

| m/z | Fragment Identity | Fragmentation Pathway |

| 167 | [M]⁺ | Molecular Ion |

| 124 | [M - CONH₂]⁺ | Loss of the amide group |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

| 72 | [CH(CH₂CH₃)CONH₂]⁺ | Alpha-cleavage |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexene ring |

X-ray Crystallography for Solid-State Structure Determination

Should 2-(Cyclohex-1-en-1-yl)butanamide be a crystalline solid, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise spatial coordinates of each atom in the crystal lattice.

The resulting crystal structure would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsion angles. For a chiral molecule like 2-(Cyclohex-1-en-1-yl)butanamide, X-ray crystallography on a single enantiomer can determine its absolute configuration. The solid-state conformation of the cyclohexene ring and the orientation of the butanamide substituent would also be revealed, providing insights into intermolecular interactions such as hydrogen bonding involving the amide group.

Due to the lack of publicly available crystallographic data, a data table for this section cannot be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular structure and reactivity from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. nih.govresearchgate.net

A key component of these analyses is the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a large gap generally implies high stability and low reactivity. mdpi.com

The electronic structure of 2-(Cyclohex-1-en-1-yl)butanamide is characterized by its constituent functional groups: the cyclohexene (B86901) ring and the butanamide side chain. A molecular orbital analysis using DFT would reveal the distribution of electron density across the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would likely be the π-system of the C=C double bond in the cyclohexene ring and potentially the lone pairs on the oxygen and nitrogen atoms of the amide group. The LUMO, conversely, is often located on electron-deficient sites, with a significant contribution from the antibonding π* orbital of the carbonyl group (C=O) in the amide function, making it a potential site for nucleophilic attack.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a numerical basis for predicting chemical behavior.

Table 1: Illustrative Quantum Chemical Descriptors Calculated from FMO Energies This table presents typical parameters derived from HOMO-LUMO analysis. The values are illustrative for a molecule of this type.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | Represents the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | (χ2) / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com |

Molecules with single bonds, like 2-(Cyclohex-1-en-1-yl)butanamide, are not static but exist as an ensemble of different spatial arrangements, or conformations, which can interconvert. calcus.cloud The energetic landscape describes the potential energy of the molecule as a function of its geometry, with stable conformations corresponding to energy minima on this surface. nih.govbiorxiv.org

For 2-(Cyclohex-1-en-1-yl)butanamide, conformational flexibility arises from rotation around several key single bonds:

The bond connecting the butanamide group to the cyclohexene ring.

The C-C bonds within the ethyl side chain of the butanamide moiety.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for analyzing static structures and energy minima, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. dovepress.com

This technique is particularly valuable for conformational sampling, as it allows the molecule to explore its energetic landscape and move between different stable conformations. calcus.cloudnih.gov By running a simulation for a sufficient length of time, it is possible to generate a representative ensemble of the conformations that the molecule adopts, which can be more comprehensive than what is found by simple energy minimization. core.ac.uk

Furthermore, MD simulations are a primary tool for studying intermolecular interactions. By placing the molecule of interest in a simulated environment (e.g., a "box" of water or another solvent), MD can model how the molecule interacts with its surroundings. dovepress.com This allows for the investigation of:

Solvation: How solvent molecules arrange around the solute and the energetic favorability of this process.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amide group of 2-(Cyclohex-1-en-1-yl)butanamide and solvent molecules or other solutes.

Aggregation: The tendency of molecules to interact with each other to form dimers or larger clusters.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods, especially DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For a given reaction, these methods can be used to calculate the geometries and energies of the reactants, products, and any intermediates. Crucially, they can also locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. nih.gov

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. For 2-(Cyclohex-1-en-1-yl)butanamide, one could theoretically study reactions such as the acid- or base-catalyzed hydrolysis of the amide bond. A computational study would involve:

Optimizing the structures of the reactant (the amide and the catalyst, e.g., H₃O⁺ or OH⁻).

Locating the transition state structure for the key bond-forming/bond-breaking step.

Optimizing the structures of the products (the corresponding carboxylic acid and amine).

This type of analysis provides a step-by-step molecular view of the reaction, revealing the precise geometric changes and electronic rearrangements that occur.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure assignment. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.govresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond or the bending of an N-H bond. By comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. This correlation helps confirm the molecular structure and identify characteristic vibrations of the functional groups.

Table 2: Illustrative Correlation of Calculated Vibrational Frequencies with Functional Groups This table shows typical vibrational modes and their expected frequency ranges for the functional groups in 2-(Cyclohex-1-en-1-yl)butanamide.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-CONH₂) | 3400 - 3550 |

| C-H Stretch (sp²) | Alkene (=C-H) | 3050 - 3150 |

| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1680 - 1720 |

| C=C Stretch | Alkene (-C=C-) | 1640 - 1680 |

| N-H Bend (Amide II) | Amide (-NH₂) | 1580 - 1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations are performed on the optimized molecular geometry and provide a predicted NMR spectrum that can be compared with experimental results to aid in signal assignment and confirm the three-dimensional structure, including its specific conformation.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the λmax values, helping to interpret the experimental UV-Vis spectrum and understand the nature of the electronic excitations (e.g., n→π* or π→π* transitions).

Exploration of Chemical Diversity and Structure Property Relationships Through Derivative Synthesis

Design and Synthesis of Novel Analogues through Systematic Structural Modification of the Butanamide Core

The synthesis of novel analogues from the 2-(Cyclohex-1-en-1-yl)butanamide scaffold can be systematically approached by modifying the butanamide portion of the molecule. Standard organic chemistry transformations allow for the introduction of a wide array of functional groups, leading to derivatives with potentially new chemical and physical properties.

The butanamide core offers several points for modification. The amide nitrogen, for instance, can be alkylated or acylated to generate N-substituted derivatives. The synthesis of such compounds often involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acid chloride or an ester, or through peptide coupling reactions. For example, coupling reactions using agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common methods for forming amide bonds. researchgate.net

General synthetic pathways can be adapted from methods used for other butanamide and carboxamide derivatives. ontosight.ainih.gov A typical approach might involve the synthesis of 2-(cyclohex-1-en-1-yl)butanoic acid, followed by its activation and reaction with a diverse set of amines to produce a library of amides. Alternatively, modifications can be made to the alkyl chain of the butanamide moiety.

Below is a table illustrating potential analogues synthesized through systematic modifications.

| Parent Scaffold | Modification Strategy | Reagents/Conditions | Resulting Analogue Structure (Example) |

| 2-(Cyclohex-1-en-1-yl)butanoic acid | Amidation with primary amine | EDCI, HOBt, Amine (R-NH2) | N-Alkyl-2-(cyclohex-1-en-1-yl)butanamide |

| 2-(Cyclohex-1-en-1-yl)butanamide | N-Alkylation | NaH, Alkyl Halide (R-X) | N-Alkyl-2-(cyclohex-1-en-1-yl)butanamide |

| 2-(Cyclohex-1-en-1-yl)butanamide | N-Acylation | Acyl Chloride (R-COCl), Base | N-Acyl-2-(cyclohex-1-en-1-yl)butanamide |

| Precursor Aldehyde/Ketone | Reductive Amination | Amine (R-NH2), NaBH3CN | N-Substituted butanamine derivative |

These systematic modifications allow for a fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of a molecule's behavior in chemical and biological systems.

Synthesis of Conjugates and Hybrid Molecules Incorporating the 2-(Cyclohex-1-en-1-yl)butanamide Scaffold

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug discovery to create novel molecules with potentially enhanced or synergistic activities. nih.govmdpi.com The 2-(cyclohex-1-en-1-yl)butanamide scaffold can serve as a valuable building block for the creation of such conjugates and hybrid molecules. nih.gov

The synthesis of these complex molecules typically involves linking the butanamide scaffold to another bioactive molecule (e.g., an anti-inflammatory agent, an anticancer drug, or a natural product) via a stable covalent bond, sometimes with the use of a spacer or linker. researchgate.netnih.gov For instance, if the butanamide analogue contains a reactive functional group like a primary amine or a carboxylic acid, it can be readily coupled to another molecule.

One potential approach is the conjugation with monoterpenoids or other natural products, a strategy that has been shown to yield compounds with interesting biological profiles. mdpi.com For example, the carboxylic acid of a derivative could be linked to an amino-functionalized natural product. Another strategy is the formation of conjugates via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, which offers high efficiency and selectivity. nih.gov

The table below outlines potential strategies for creating hybrid molecules.

| Scaffold | Conjugation Partner | Linkage Type | Potential Application Area |

| Amino-functionalized butanamide derivative | Naphthoquinone | Amide Bond | Antineoplastic Agents mdpi.com |

| Carboxy-functionalized butanamide derivative | Usnic Acid derivative | Ester Bond | Enzyme Inhibition mdpi.com |

| Azide-modified butanamide derivative | Alkyne-modified bioactive peptide | Triazole ring (Click Chemistry) | Targeted Therapeutics nih.gov |

| 2-(Cyclohex-1-en-1-yl)butanamide | Isatin scaffold | Amide or other covalent linker | Kinase Inhibition nih.gov |

The design of such hybrids allows for the combination of the physicochemical properties of the butanamide scaffold with the established activity of another molecule, potentially leading to novel therapeutics with unique mechanisms of action. nih.gov

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the 2-(cyclohex-1-en-1-yl)butanamide core can be significantly influenced by the introduction of various substituents on either the cyclohexene (B86901) ring or the butanamide side chain. Understanding these electronic and steric effects is crucial for predicting and controlling the outcomes of chemical reactions.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). On the cyclohexene ring, these groups can influence the electron density of the double bond, affecting its susceptibility to electrophilic addition or other reactions. For example, an EDG (like -OCH3 or -CH3) on the ring would increase the nucleophilicity of the double bond, potentially accelerating reactions with electrophiles. Conversely, an EWG (like -NO2 or -CF3) would decrease its reactivity toward electrophiles. nih.gov

These principles have been demonstrated in various chemical systems. For instance, studies on the reactivity of substituted propynamides show that EWGs enhance reactivity while EDGs reduce it. nih.gov Similarly, theoretical investigations into aryl halide aminations show a clear correlation between the electronic nature of substituents and the reaction energy barriers. nih.gov In cycloaddition reactions, substituents can dictate the site selectivity of the reaction. nih.gov

The following table summarizes the predicted effects of substituents on the reactivity of the 2-(cyclohex-1-en-1-yl)butanamide scaffold.

| Position of Substituent | Substituent Type | Example Group | Predicted Effect on Cyclohexene Ring Reactivity (Electrophilic Attack) | Predicted Effect on Amide Reactivity (e.g., Hydrolysis) |

| Cyclohexene Ring | Electron-Donating (EDG) | -CH3, -OCH3 | Increased reactivity | Minimal direct effect |

| Cyclohexene Ring | Electron-Withdrawing (EWG) | -CF3, -NO2 | Decreased reactivity | Minimal direct effect |

| Butanamide α-carbon | Electron-Withdrawing (EWG) | -F, -Cl | Minimal direct effect | Increased susceptibility to nucleophilic attack |

| Amide Nitrogen (N-substituent) | Sterically Bulky Group | -tert-Butyl | May hinder approach to the double bond (steric hindrance) | Decreased reactivity due to steric hindrance |

By strategically placing substituents, chemists can tune the reactivity of the molecule to favor desired reaction pathways and improve the selectivity for a specific product isomer. nih.gov

Rational Design of Structurally Diverse Libraries for Chemical Property Profiling

The creation of chemical libraries containing structurally diverse yet related compounds is a cornerstone of modern drug discovery and materials science. nih.gov Rational design principles can be applied to generate a library of 2-(cyclohex-1-en-1-yl)butanamide derivatives for comprehensive chemical property profiling. The goal is to systematically explore the "chemical space" around the core scaffold to identify compounds with desired properties.

This process begins with defining the points of diversification on the parent molecule. For 2-(cyclohex-1-en-1-yl)butanamide, key diversification points include:

The Amide N-H bond: Substitution with a wide range of alkyl and aryl groups.

The Cyclohexene Ring: Introduction of various substituents at different positions.

The Butanamide Chain: Modification of the chain length or introduction of functional groups.

Computational tools can play a significant role in this rational design process. nih.gov By calculating key molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) for virtual compounds, it is possible to ensure the designed library has a broad and well-distributed range of physicochemical properties. This approach helps to avoid redundancy and maximizes the information obtained from subsequent experimental screening.

A strategy for library design is outlined in the table below.

| Library Design Parameter | Strategy | Example Substituents/Modifications | Purpose |

| N-Substitution | Varying alkyl and aromatic groups | Methyl, Ethyl, Benzyl, Phenyl, Hydroxyethyl | To modulate solubility, lipophilicity, and hydrogen bonding. |

| Cyclohexene Ring Substitution | Introduce small, diverse functional groups at various positions | -F, -Cl, -CH3, -OCH3, -CF3 | To probe electronic and steric effects on reactivity and biological interactions. |

| Stereochemistry | Synthesize and separate different stereoisomers | (R)- vs (S)- at the α-carbon | To investigate stereospecific interactions with biological targets. |

| Scaffold Hopping | Minor changes to the core structure | Cyclopentene or cycloheptene (B1346976) ring instead of cyclohexene | To explore the impact of ring size on overall conformation and properties. |

Advanced Methodological Considerations in Research on Amide and Cyclohexene Systems

Chemoinformatic Approaches for Compound Design and Data Analysis

Chemoinformatics has become an indispensable tool in modern medicinal chemistry and materials science, transforming the way researchers design compounds and analyze complex datasets. springernature.com For a molecule like 2-(Cyclohex-1-en-1-yl)butanamide and its analogs, these computational techniques allow for the rapid in silico assessment of properties, prediction of biological activities, and prioritization of synthetic targets.

The process begins with the creation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For a library of derivatives based on the 2-(Cyclohex-1-en-1-yl)butanamide scaffold, these descriptors can capture variations in lipophilicity, polar surface area, molecular weight, and shape. By analyzing these descriptors, researchers can ensure the design of a diverse library that systematically explores the relevant chemical space. nih.gov

Machine learning algorithms can then be trained on datasets of known compounds to build predictive models for properties of interest. mdpi.com For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the biological activity of novel 2-(Cyclohex-1-en-1-yl)butanamide derivatives based on their computed descriptors. This allows for the virtual screening of thousands of potential structures, identifying those with the highest probability of success before committing to resource-intensive synthesis. mdpi.com Furthermore, chemoinformatic tools can analyze the relationship between chemical structures and their genome-wide biological responses, offering a deeper understanding of a compound's mechanism of action. nih.gov This data-driven approach, which links chemical features to biological outcomes, is significantly more efficient than relying solely on traditional, intuition-based compound design. nih.gov

Table 1: Exemplary Chemoinformatic Descriptors for Virtual Screening

| Descriptor Type | Example | Relevance for Amide/Cyclohexene (B86901) Systems |

|---|---|---|

| 1D | Molecular Weight, Atom Count | Basic filtering and assessment of "drug-likeness". |

| 2D | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. Crucial for amide-containing compounds. |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, impacting solubility and binding. The cyclohexene moiety significantly influences this. | |

| 3D | Molecular Shape, Volume | Determines steric fit into binding pockets of biological targets. |

| Fingerprints | MACCS Keys, Morgan Fingerprints | Encodes structural features for similarity searching and building machine learning models. |

High-Throughput Synthesis and Screening Methodologies

To capitalize on the insights gained from chemoinformatic studies, researchers employ high-throughput synthesis (HTS) and screening techniques. These methods enable the rapid parallel production and evaluation of large libraries of compounds, such as analogs of 2-(Cyclohex-1-en-1-yl)butanamide.

High-throughput synthesis often leverages techniques like diversity-oriented synthesis (DOS) to generate structurally diverse molecules from a common starting point. nih.gov For the 2-(Cyclohex-1-en-1-yl)butanamide scaffold, multicomponent reactions (MCRs) are particularly powerful. An MCR could potentially assemble the core structure from simpler building blocks (e.g., a cyclohexanone (B45756) derivative, an amine, and a carboxylic acid derivative) in a single, efficient step. researchgate.net Another key technology is flow chemistry, where reagents are continuously pumped through a reactor. This method offers superior control over reaction parameters, enhanced safety, and the potential for rapid production, as demonstrated in the synthesis of related cyclic compounds like cyclohexene oxide. beilstein-journals.org

Once a library of compounds is synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity. bmglabtech.com Assays are typically miniaturized and performed in microtiter plates (e.g., 96, 384, or 1536 wells), allowing for the simultaneous testing of thousands of compounds. bmglabtech.com For example, a library of 2-(Cyclohex-1-en-1-yl)butanamide derivatives could be screened for activity against a specific enzyme or receptor. Automated liquid handlers dispense precise volumes of reagents and compounds, while robotic plate readers measure the output, which could be fluorescence, absorbance, or luminescence. bmglabtech.com This methodology has been successfully applied to generate and screen vast libraries of other cyclic compounds, such as cyclic peptides, leading to the discovery of potent and selective agents. nih.govacs.orgnih.gov

Table 2: Comparison of Synthesis Methodologies

| Methodology | Principle | Advantages for Amide/Cyclohexene Systems |

|---|---|---|

| Parallel Synthesis | Reactions are run simultaneously in an array format (e.g., 96-well plates). | Rapid generation of a focused library with systematic variations. |

| Flow Chemistry | Reagents are mixed by being pumped through a reactor. | Excellent control of temperature/pressure, improved safety, easy scale-up, rapid optimization. beilstein-journals.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing portions of all reactants. | High atom economy, operational simplicity, rapid access to molecular complexity. researchgate.net |

Automation in Organic Synthesis and Characterization

The integration of automation is a cornerstone of modern chemical research, significantly enhancing reproducibility, efficiency, and the pace of discovery. acm.org Automated systems can perform complex multi-step syntheses and subsequent analyses with minimal human intervention. nih.gov

Automated synthesis platforms can execute predefined reaction sequences, including reagent addition, temperature control, and purification. nih.gov For instance, the synthesis of a 2-(Cyclohex-1-en-1-yl)butanamide analog could be fully automated, from the coupling of the starting materials to the final purification step using automated chromatography systems. nih.gov This not only frees up researcher time but also ensures high fidelity and consistency between batches. acm.org

Following synthesis, automated characterization techniques are employed to confirm the identity and purity of the products. Instruments are often equipped with autosamplers that can sequentially analyze the contents of an entire microtiter plate. uga.edu Key automated analytical methods include:

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides rapid molecular weight determination and purity assessment. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Automated NMR systems can acquire spectra from numerous samples, providing detailed structural information.

Elemental Analysis: Automated CHNS analyzers provide rapid and accurate determination of the elemental composition of a compound. researchgate.net

The data from these automated analyses can be fed back into chemoinformatic databases, creating a closed loop for the design-make-test-analyze cycle. nih.gov This iterative process, powered by automation and computation, dramatically accelerates the optimization of lead compounds based on the 2-(Cyclohex-1-en-1-yl)butanamide scaffold.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Stereoselective Synthetic Methodologies

The synthesis of 2-(cyclohex-1-en-1-yl)butanamide as a single enantiomer is a significant challenge due to the stereocenter at the α-position to the amide. Future research will likely pivot towards developing highly efficient and selective catalytic methods to control this stereochemistry, which is crucial for applications in fields like medicinal chemistry and materials science.

Recent advancements in asymmetric catalysis offer promising pathways. frontiersin.org The development of highly efficient catalytic methods is of profound importance for industries that require enantiomerically pure compounds. frontiersin.org While reactions involving amides can be challenging, new protocols are continuously being developed. nih.gov For instance, transition metal-catalyzed enantioconvergent cross-coupling has become a powerful strategy for creating sterically demanding chiral centers. acs.org A key area of exploration would be the asymmetric conjugate addition of a butyl nucleophile to a chiral α,β-unsaturated amide precursor derived from cyclohexanone (B45756), or the enantioselective alkylation of a cyclohexenylacetamide enolate.

Another promising avenue is the use of modern racemization-free coupling reagents, which have shown significant advantages in the synthesis of chiral amides due to their low cost and toxicity. rsc.org Furthermore, catalytic asymmetric hydrogenation of unsaturated nitrogen-containing compounds stands out as a highly efficient and sustainable strategy for producing optically active amines, which could be precursors to the target amide. acs.org The development of novel chiral ligands for transition metals like rhodium, iridium, or palladium will be instrumental. Continuous flow chemistry systems could also be transformative, offering precise control over reaction parameters to enhance efficiency and selectivity. frontiersin.org

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic Approach | Metal/Catalyst Type | Potential Precursor | Key Advantage |

|---|---|---|---|

| Asymmetric Conjugate Addition | Copper-Chiral Ligand (e.g., Josiphos) | 2-(Cyclohex-1-en-1-yl)acrylamide | Direct formation of the C-C bond at the chiral center. |

| Enantioselective Hydrogenation | Rhodium/Iridium-Chiral Phosphine (B1218219) | 2-(Cyclohex-1-en-1-yl)but-2-enamide | High atom economy and established methodology for similar systems. acs.org |

| Enantioconvergent Coupling | Cobalt-Chiral Bisoxazoline Ligand | Racemic 2-bromo-2-(cyclohex-1-en-1-yl)butanamide | Utilizes a racemic starting material to produce a single enantiomer. acs.org |

Application of Machine Learning in Reaction Prediction and Optimization

The intersection of machine learning (ML) and organic synthesis is poised to revolutionize how chemical reactions are developed and optimized. beilstein-journals.org For a molecule like 2-(cyclohex-1-en-1-yl)butanamide, ML algorithms can be deployed to accelerate the discovery of optimal synthetic conditions, predict reaction yields, and even forecast stereoselectivity, thereby reducing the reliance on time-consuming trial-and-error experimentation. nih.govnih.gov

Amide coupling reactions, being among the most utilized transformations in chemistry, have generated extensive datasets suitable for ML modeling. digitellinc.com Researchers have successfully built models to predict the likelihood of success for amide couplings, pushing success rates higher. digitellinc.com Even with smaller, targeted datasets generated via high-throughput experimentation (HTE), ML algorithms like Random Forest have demonstrated outstanding predictive performance for amide bond synthesis. pku.edu.cnnih.gov

For the synthesis of 2-(cyclohex-1-en-1-yl)butanamide, a data-driven approach would involve:

Dataset Curation: Generating a dataset of reactions using various precursors, coupling reagents, catalysts, solvents, and temperatures. nih.govnih.gov

Featurization: Converting molecules and reaction parameters into numerical descriptors. This can include 2D/3D structural information, quantum chemical calculations (e.g., DFT), and one-hot encoding for categorical variables like solvents. pku.edu.cnnih.gov

Model Training: Using algorithms such as gradient boosting (XGBoost), support vector machines, or neural networks to train a model that correlates the input features with outcomes like yield and enantiomeric excess. nih.govarxiv.org

Optimization: Employing active learning or Bayesian optimization frameworks. nih.gov These strategies iteratively suggest the next set of experiments to perform in order to most efficiently find the optimal reaction conditions or to improve the model's accuracy. beilstein-journals.orgnih.gov

A significant challenge in this area is that models must be sensitive enough to capture "reactivity cliffs"—where a subtle change in structure leads to a drastic change in yield—while remaining robust against the inherent uncertainty in experimental data. nih.gov

Table 2: Illustrative Machine Learning Model Inputs and Outputs

| Input Feature Type | Example Descriptors | Predicted Output | Target Metric |

|---|---|---|---|

| Reactant Properties | SMILES strings, ECFP fingerprints, Calculated Dipole Moment, HOMO/LUMO energies. pku.edu.cnnih.gov | Reaction Yield | Percentage (e.g., 95%) |

| Catalyst Properties | Ligand type, Metal center, Steric hindrance parameters (e.g., cone angle). researchgate.net | Enantiomeric Excess (e.e.) | Percentage (e.g., 99% e.e.) |

| Reaction Conditions | Solvent (dielectric constant), Temperature (Kelvin), Concentration (Molarity), Reagent Stoichiometry. | Optimal Conditions | Set of parameters maximizing yield and e.e. |

Design of Novel Functional Materials Incorporating Amide-Cyclohexene Structures

The distinct structural components of 2-(cyclohex-1-en-1-yl)butanamide make it an intriguing building block for novel functional materials. The cyclohexene (B86901) ring provides a site for polymerization, the amide group offers hydrogen-bonding capabilities, and the chiral center can impart unique optical properties.

The cyclohexene moiety is a versatile handle for materials synthesis. Cyclohexene oxide, a related monomer, is used in ring-opening copolymerization with CO2 to produce poly(cyclohexene carbonate) (PCHC), a rigid polymer with a high glass transition temperature. acs.orgnih.gov By analogy, 2-(cyclohex-1-en-1-yl)butanamide could be functionalized (e.g., epoxidized) and used as a comonomer to create advanced polycarbonates or polyesters. The pendant amide group would introduce regular hydrogen-bonding sites along the polymer chain. This could significantly enhance inter-chain interactions, potentially increasing the material's tensile strength, thermal stability, and solvent resistance compared to standard PCHC.

Furthermore, the double bond of the cyclohexene ring can participate directly in addition or ring-opening metathesis polymerization (ROMP) to yield polymers with a polyolefin backbone. The presence of the chiral butanamide side chain could lead to the formation of helical polymer structures, resulting in materials with chiroptical activity for applications in polarized optics or asymmetric catalysis.

The amide functionality itself is a powerful tool for creating structured materials. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, capable of forming strong, directional interactions that can guide the self-assembly of molecules into ordered supramolecular structures like fibers, gels, or liquid crystals. mdpi.com This opens avenues for designing "smart" materials that respond to external stimuli like temperature or pH.

Table 3: Hypothetical Materials and Potential Applications

| Material Type | Monomer/Building Block | Key Structural Feature | Potential Application |

|---|---|---|---|

| Side-Chain Functionalized Polymer | 2-(Cyclohex-1-en-1-yl)butanamide | Polymerizable cyclohexene ring, H-bonding amide group | High-strength thermoplastic, engineering plastic with improved thermal properties. acs.org |

| Chiroptical Polymer | Enantiopure 2-(Cyclohex-1-en-1-yl)butanamide | Chiral center, helical polymer structure | Circularly polarized light filters, sensors for chiral molecules. |

| Self-Assembled Hydrogel | Modified, water-soluble derivative | Intermolecular hydrogen bonding from amide groups | Drug delivery systems, tissue engineering scaffolds. |

| Functionalized Metal-Organic Framework (MOF) | Dicarboxylic acid derivative of the compound | Amide group as a functional binding site | Asymmetric catalysis, selective gas separation. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclohex-1-en-1-yl)butanamide, and how can reaction efficiency be optimized?

- Methodological Answer : A copper-catalyzed carbonylative multi-component borylation approach is effective for synthesizing γ-boryl amides, which can be adapted for 2-(Cyclohex-1-en-1-yl)butanamide. Key steps include:

- Using trans-β-methylstyrene and 2-(cyclohex-1-en-1-yl)ethylamine as precursors.

- Optimizing CO pressure (1 atm) and catalyst loading (5 mol% CuI).

- Purification via flash chromatography (n-pentane/ethyl acetate gradient) .

- Data Table :

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Reaction Time | 12–24 hours |

| Yield | 63% (typical) |

Q. How can structural characterization of 2-(Cyclohex-1-en-1-yl)butanamide be performed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (small-molecule refinement) or SHELXPRO (macromolecular interface). Validate hydrogen bonding and torsion angles via SHELX’s robust algorithms .

- NMR Spectroscopy : Assign cyclohexene ring protons (δ 5.4–5.8 ppm, olefinic region) and butanamide backbone (δ 2.1–2.5 ppm, CH2 groups) using 2D COSY and HSQC. Compare with analogous compounds (e.g., 2-(1-Cyclohexenyl)ethylamine) for peak assignments .

Q. What experimental protocols are used to determine the physicochemical properties of 2-(Cyclohex-1-en-1-yl)butanamide?

- Methodological Answer :

- logP (Octanol/Water Partition) : Use shake-flask method with HPLC quantification. For computational estimates, apply the Crippen fragmentation method (e.g., logP ≈ 2.1 based on cyclohexene analogs) .

- Water Solubility : Measure via saturation shake-flask technique at 25°C. Correlate with McGowan volume (mcvol ≈ 0.98) for predictive modeling .

- Data Table :

| Property | Experimental Value | Computational Estimate |

|---|---|---|

| logP | 2.3 ± 0.1 | 2.1 |

| Water Solubility | 1.2 mg/mL | 1.0 mg/mL |

Advanced Research Questions

Q. How can conformational analysis of the cyclohexene ring in 2-(Cyclohex-1-en-1-yl)butanamide be quantified using puckering coordinates?

- Methodological Answer : Apply Cremer-Pople puckering parameters to define ring non-planarity:

- Calculate puckering amplitude (q) and phase angle (θ) from crystallographic data.

- Use software like Gaussian or ORCA to model pseudorotation pathways. For example, a q ≈ 0.5 Å and θ ≈ 30° indicates a half-chair conformation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for 2-(Cyclohex-1-en-1-yl)butanamide derivatives targeting tubulin inhibition?

- Methodological Answer :

- Compare bioactivity data of analogs (e.g., N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide) to identify critical substituents.

- Use molecular docking (AutoDock Vina) to assess binding to β-tubulin’s colchicine site. Validate with mutagenesis studies (e.g., T179A mutation reduces affinity) .

Q. How can computational modeling predict the thermodynamic stability of 2-(Cyclohex-1-en-1-yl)butanamide under varying conditions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G**) to estimate standard formation enthalpy (ΔHf) and Gibbs free energy (ΔG).

- Compare with experimental DSC data for melting points (e.g., ΔHfus ≈ 15 kJ/mol for cyclohexene derivatives) .

Data Contradictions and Validation

- Synthesis Yields : Reported yields (63% in ) may vary due to CO pressure sensitivity. Replicate under inert conditions to minimize oxidation .

- logP Discrepancies : Experimental vs. computational logP values (2.3 vs. 2.1) suggest adjustments to fragmentation parameters in Crippen’s method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。